molecular formula C18H14N2O5 B1392666 1-{2-[(2-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid CAS No. 1242928-26-2

1-{2-[(2-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid

Cat. No.: B1392666
CAS No.: 1242928-26-2
M. Wt: 338.3 g/mol
InChI Key: XKBMTUFTMCQPST-UHFFFAOYSA-N
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Description

1-{2-[(2-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid is a high-purity chemical reagent designed for professional research applications in medicinal chemistry and pharmacology. This compound features an indole-2-carboxylic acid core, a scaffold recognized for its significant role in pharmaceutical research. Indole-2-carboxamide analogs have been identified as a robust class of allosteric modulators for the cannabinoid CB1 receptor, a G-protein coupled receptor (GPCR) involved in a wide range of physiological functions . These modulators can exhibit negative cooperativity with orthosteric ligands, acting as potent antagonists of agonist-induced G-protein coupling while potentially promoting other signaling pathways such as ERK1/2 phosphorylation . This makes the indole-2-carboxamide scaffold a valuable tool for researchers investigating biased signaling and allosteric modulation of GPCRs. Furthermore, indole-2-carboxylic acid derivatives have shown relevance in other research areas. For instance, similar structures have been investigated for their potential in drug discovery for neglected tropical diseases, highlighting the versatility of the indole core in chemical biology . The specific structure of this compound, which incorporates a flexible linker and an additional carboxylic acid group, may offer unique opportunities for structure-activity relationship (SAR) studies and the development of novel pharmacological probes. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-[2-(2-carboxyanilino)-2-oxoethyl]indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5/c21-16(19-13-7-3-2-6-12(13)17(22)23)10-20-14-8-4-1-5-11(14)9-15(20)18(24)25/h1-9H,10H2,(H,19,21)(H,22,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBMTUFTMCQPST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2CC(=O)NC3=CC=CC=C3C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{2-[(2-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid, also known as indole-2-carboxylic acid derivative, is a complex organic compound notable for its potential therapeutic applications in medicinal chemistry. This article explores its biological activity, synthesis, and pharmacological implications based on diverse research findings.

Molecular Structure and Properties

The compound has a molecular formula of C18H14N2O5C_{18}H_{14}N_{2}O_{5} and a molecular weight of approximately 338.3 g/mol. It features an indole core, which is prevalent in various natural products, and incorporates both carboxylic acid and amino functionalities that enhance its reactivity and biological interactions .

Antiviral Properties

Research indicates that derivatives of indole-2-carboxylic acid exhibit significant antiviral activity, particularly against HIV-1 integrase. A study demonstrated that the compound can inhibit the strand transfer process of integrase, a crucial step in the HIV replication cycle. The compound showed an IC50 value of 32.37 μM for integrase inhibition, suggesting its potential as a scaffold for developing integrase inhibitors .

The indole nucleus of the compound is believed to chelate with two magnesium ions within the active site of integrase, facilitating the inhibition of viral replication. Structural optimizations have led to derivatives with enhanced activity; for instance, one derivative achieved an IC50 value of 3.11 μM, indicating a tenfold increase in efficacy compared to the parent compound .

Interaction with NMDA Receptors

Another area of interest is the interaction with N-methyl-D-aspartate (NMDA) receptors. Indole-2-carboxylic acid has been shown to competitively inhibit glycine potentiation at NMDA receptors, which could have implications for neuroprotective strategies against excitotoxicity associated with neurological disorders .

Synthesis and Chemical Stability

The synthesis of this compound typically involves multi-step organic reactions that may include rearrangements and coupling reactions under various conditions. The stability of indole derivatives is generally higher than that of typical indoles under acidic and oxidative conditions, making them suitable candidates for further synthetic applications .

Case Studies

Study Findings IC50 Value
Integrase Inhibition StudyIndole-2-carboxylic acid inhibits HIV-1 integrase effectively32.37 μM
Derivative OptimizationStructural modifications led to improved integrase inhibition3.11 μM
NMDA Receptor InteractionCompetitive inhibition of glycine potentiation observedNot specified

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: Positional Variations of the Carboxyphenyl Group

The positional isomerism of the carboxyphenyl substituent significantly impacts physicochemical and biological properties. Key examples include:

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications References
1-{2-[(2-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid 2-Carboxyphenyl C₁₈H₁₄N₂O₅ 338.32 1242928-26-2 Potential hydrogen-bonding motifs
1-{2-[(3-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid 3-Carboxyphenyl C₁₈H₁₄N₂O₅ 338.32 1244855-44-4 Altered solubility and receptor binding
1-{2-[(4-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid 4-Carboxyphenyl C₁₈H₁₄N₂O₅ 338.32 950362-44-4 Enhanced crystallinity

Key Findings :

  • The 3-carboxyphenyl analog may display improved aqueous solubility compared to the 2-position isomer due to reduced steric hindrance .
  • The 4-carboxyphenyl derivative’s linear arrangement could favor crystal packing, as seen in X-ray diffraction studies of similar compounds .

Functionalized Indolecarboxylic Acids with Bioactive Substituents

Antiviral and Enzyme-Targeting Derivatives
  • 6-Bromo-3-(((2-fluorobenzyl)oxy)methyl)-1H-indole-2-carboxylic acid: Features bromine and fluorobenzyl groups, enhancing hydrophobic interactions with HIV-1 integrase. Demonstrated IC₅₀ values in the nanomolar range for HIV-1 inhibition .
  • 3-[2-(Dimethylamino)-2-oxoethyl]-5-fluoro-1-(naphthalen-1-ylmethyl)-1H-indole-2-carboxylic acid: Co-crystallized with human chymase (PDB: 1.68 Å resolution), highlighting its role as a protease inhibitor .
Anti-Inflammatory and Receptor Antagonists
  • 2-[Methyl(2-phenethyl)amino]-2-oxoethyl-substituted indoles: Leukotriene B₄ antagonists with IC₅₀ values of 8 nM (indolyl series) and 4.7 nM (naphthyl series). The phenethylamino group enhances receptor binding affinity via π-π stacking .

Substituent Effects on Physicochemical Properties

Compound Type Substituent Impact on Properties References
Carboxylic Acid Derivatives 2-Carboxyphenyl High melting point (>200°C) due to hydrogen bonding; moderate solubility in polar solvents
Halogenated Derivatives Bromine/fluorine Increased lipophilicity; enhanced metabolic stability
Alkyl/Aryl Side Chains Naphthalenylmethyl Improved enzyme inhibition via extended hydrophobic interactions

Preparation Methods

Formation of the Indole-2-carboxylic Acid Core

The synthesis typically begins with the preparation of the indole-2-carboxylic acid scaffold, which is the foundational structure for further modifications.

  • Starting Materials:

    • o-Nitrotoluene (2-nitrotoluene)
    • Diethyl oxalate
  • Key Steps:

    • Condensation Reaction: o-Nitrotoluene and diethyl oxalate are reacted in the presence of sodium ethoxide in ethanol solvent at 50-55°C for 16-18 hours. This step forms an intermediate via condensation.
    • Solvent Removal: After condensation, ethanol is removed by normal pressure distillation to isolate the intermediate.
    • Reduction: The intermediate undergoes reduction using hydrazine hydrate to convert the nitro group to an amino group, facilitating cyclization to form the indole ring with a carboxylic acid group at position 2.

This method is efficient and scalable, providing a reliable route to indole-2-carboxylic acid intermediates necessary for further functionalization.

Functionalization at the Indole C3 Position

To introduce the amino-linked 2-carboxyphenyl group at the C3 position of the indole, the following approaches are employed:

  • Starting Material: 3-Bromoindole-2-carboxylic acid (esterified to improve reactivity)
  • Reaction Type: Buchwald–Hartwig amination
  • Catalysts: Palladium acetate with appropriate ligands
  • Process:
    • The esterified 3-bromoindole-2-carboxylic acid is reacted with substituted anilines, including 2-aminobenzoic acid derivatives, to form the C3-substituted indole derivatives via palladium-catalyzed C–N bond formation.
    • This reaction proceeds under mild conditions with good yields and allows for the introduction of the 2-carboxyphenyl amino group at the indole C3 position.

Coupling with 2-Carboxyphenylamino-2-oxoethyl Side Chain

The key structural feature of the target compound is the 1-{2-[(2-carboxyphenyl)amino]-2-oxoethyl} substituent on the indole nitrogen.

  • Synthetic Strategy:
    • The indole nitrogen is alkylated with a 2-oxoethyl moiety bearing the 2-carboxyphenyl amino substituent.
    • This can be achieved by reacting the indole-2-carboxylic acid derivative with a suitable activated acylating agent (e.g., acid chloride or mixed anhydride) derived from 2-aminobenzoic acid and glyoxylic acid derivatives.
    • Peptide synthesis conditions (e.g., coupling reagents like carbodiimides or activated esters) are typically employed to form the amide bond between the amino group of the 2-carboxyphenyl moiety and the 2-oxoethyl linker attached to the indole nitrogen.

Summary Table of Preparation Steps

Step Starting Materials Reaction Type Conditions/Notes Outcome/Intermediate
1 o-Nitrotoluene + Diethyl oxalate Condensation + Reduction Sodium ethoxide in ethanol, 50-55°C, 16-18 h; hydrazine hydrate reduction Indole-2-carboxylic acid intermediate
2 3-Bromoindole-2-carboxylic acid ester Buchwald–Hartwig amination Pd(OAc)2 catalyst, substituted anilines, mild conditions C3-substituted indole derivative with amino group
3 Indole derivative + activated 2-carboxyphenyl amino acid derivative Amide bond formation (peptide coupling) Carbodiimide or activated ester coupling reagents Final compound: 1-{2-[(2-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid

Research Findings on Preparation Efficiency and Optimization

  • The condensation and reduction steps to form the indole core are well-established, providing high yields with controlled temperature and reaction time.
  • Buchwald–Hartwig amination enables selective C3 functionalization with a broad substrate scope, allowing for structural diversity and optimization of biological activity.
  • The coupling of the 2-carboxyphenylamino-2-oxoethyl side chain to the indole nitrogen is facilitated by peptide synthesis methodologies, which are adaptable and can be optimized for purity and yield.
  • Flash chromatography and column chromatography (silica gel, eluent mixtures like n-hexane/ethyl acetate) are commonly used for purification at various stages.

Q & A

Q. What are established synthetic methodologies for this compound, and how can reaction yields be optimized?

The synthesis typically involves coupling indole-2-carboxylic acid derivatives with functionalized phenyl groups. For example:

  • Method A : React ethyl-1H-indole-2-carboxylate with aminobenzophenones in the presence of sodium ethoxide and DMF, followed by hydrolysis to yield the target compound .
  • Method B : Optimize regioselectivity by using acetic acid as a solvent under reflux conditions, which promotes crystallization and reduces side reactions (e.g., via Schiff base intermediates) .
    Key parameters :
  • Catalyst choice (e.g., sodium ethoxide vs. other bases).
  • Solvent polarity (DMF for solubility vs. acetic acid for controlled reactivity).
  • Temperature (reflux at ~100–120°C for 3–5 hours) .

Q. How should researchers characterize the compound’s structural and electronic properties?

  • Spectroscopy : Use FT-IR and FT-Raman to identify vibrational modes of the indole core, carboxyphenyl group, and amide linkages. Compare experimental data with density functional theory (DFT) calculations (B3LYP/6-311++G** basis set) to validate assignments .
  • NMR : Analyze 1H^1H and 13C^{13}C chemical shifts to confirm substitution patterns (e.g., indole C2 vs. C3 positions) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or hydrogen-bonding networks (if single crystals are obtainable).

Q. What are the stability considerations for storage and handling?

  • Store at +4°C in airtight containers to prevent hydrolysis of the amide or carboxylic acid groups .
  • Avoid prolonged exposure to moisture or alkaline conditions, which may degrade the compound .

Advanced Research Questions

Q. How can computational modeling predict reactivity for targeted derivative synthesis?

  • Perform DFT studies to calculate:
    • Frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites .
    • Molecular electrostatic potential (MEP) maps to guide regioselective modifications (e.g., adding substituents to the indole or phenyl rings) .
  • Use molecular docking to simulate interactions with biological targets (e.g., enzymes or receptors), prioritizing derivatives with enhanced binding affinity .

Q. How to resolve contradictions in spectroscopic or computational data?

  • Case example : If experimental FT-IR peaks for the amide C=O stretch (~1650–1700 cm1^{-1}) deviate from DFT predictions, re-examine:
    • Solvent effects (calculations often assume gas-phase conditions).
    • Anharmonic corrections for vibrational modes .
  • Validate with alternative techniques (e.g., solid-state NMR or mass spectrometry) .

Q. What strategies mitigate side reactions during functionalization of the carboxyphenylamino-oxoethyl moiety?

  • Protecting groups : Temporarily block the carboxylic acid (-COOH) with tert-butyl or methyl esters to prevent undesired nucleophilic attacks .
  • Stepwise synthesis : Introduce the carboxyphenyl group before the amide linkage to reduce steric hindrance .
  • Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize cross-reactivity .

Q. How to design in vitro/in vivo studies to assess pharmacological activity?

  • In vitro : Screen for enzyme inhibition (e.g., cyclooxygenase or lipoxygenase) using fluorescence-based assays. Prioritize derivatives with IC50_{50} values <10 μM .
  • In vivo : Use hyperlipidemic rat models to evaluate lipid-lowering effects, measuring serum cholesterol and triglyceride levels post-administration. Dose ranges: 10–50 mg/kg/day for 4 weeks .

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